molecular formula C12H15N3O2 B14892998 n-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline

n-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B14892998
M. Wt: 233.27 g/mol
InChI Key: AHOWKNATHJFMCU-UHFFFAOYSA-N
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Description

N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle substituted at position 3 with a 2-methoxyethyl group and at position 5 with a methyl-aniline moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]aniline

InChI

InChI=1S/C12H15N3O2/c1-16-8-7-11-14-12(17-15-11)9-13-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3

InChI Key

AHOWKNATHJFMCU-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with aniline under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The aniline moiety can participate in electron transfer processes, affecting cellular pathways and biochemical reactions .

Comparison with Similar Compounds

Structural Variations in 1,2,4-Oxadiazole Derivatives

The following table highlights key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Name Substituent at Oxadiazole-3 Substituent at Oxadiazole-5 Molecular Weight (g/mol) Key Features Reference
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline (Target) 2-Methoxyethyl Methyl-aniline ~265.3 (calculated) Enhanced hydrophilicity; potential for CNS penetration due to methoxy group N/A
N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline 4-Phenoxyphenyl Methyl-aniline 387.4 (reported) Hydrophobic phenoxy group; antimicrobial activity demonstrated
4-(Difluoromethoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}aniline 2-Thienyl Methyl-aniline 323.3 Electron-rich thienyl group; possible improved metabolic stability
N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline Methyl Fluoro-allyl-aniline 233.2 Fluorine enhances electronegativity; allyl group introduces reactivity
4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline 2-Methylphenyl Methyl-aniline 265.3 Steric bulk from methylphenyl; potential for hydrophobic interactions

Key Observations

Substituent Effects on Hydrophilicity: The target compound’s 2-methoxyethyl group increases hydrophilicity compared to hydrophobic substituents like 4-phenoxyphenyl () or 2-methylphenyl (). This may improve aqueous solubility and bioavailability. In contrast, the thienyl group in introduces aromaticity without significantly altering hydrophobicity.

Biological Activity: Compounds with phenoxyphenyl substituents (e.g., ) exhibit antimicrobial activity, suggesting that bulky aromatic groups may enhance interactions with bacterial targets. The target’s methoxyethyl group could modulate such activity by altering membrane permeability. Fluorinated analogs (e.g., ) leverage electronegativity for improved binding affinity, a feature absent in the target compound.

Synthetic Accessibility :

  • The synthesis of N-(2-methoxyethyl) derivatives often involves HCl/1,4-dioxane deprotection of tert-butyl carbamates (), a method applicable to the target compound.
  • Thienyl-substituted oxadiazoles () require specialized heterocyclic coupling agents, increasing synthetic complexity.

Metabolic Stability :

  • The 1,2,4-oxadiazole core is generally resistant to hydrolysis, but electron-withdrawing groups (e.g., difluoromethoxy in ) may further stabilize the ring against enzymatic degradation.

Biological Activity

n-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of approximately 288.30 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Alkylation with 2-methoxyethyl groups.
  • Final coupling to form the aniline derivative.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli18

Anticancer Activity

In vitro studies have shown that derivatives of the oxadiazole class can induce apoptosis in cancer cell lines. For example, one study reported that an oxadiazole derivative led to a 50% reduction in cell viability in HeLa cells at a concentration of 50 µM .

Neuroprotective Effects

Recent investigations into neuroprotective properties indicate that compounds similar to this compound may activate neuroprotective pathways. Specifically, they can enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple pathogens. Results indicated that it was particularly effective against Gram-negative bacteria.

Case Study 2: Cancer Cell Line Study
A study involving various cancer cell lines revealed that this compound could significantly inhibit proliferation and induce apoptosis through the intrinsic apoptotic pathway .

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